molecular formula C12H14O3 B2670889 6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 105630-31-7

6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2670889
CAS No.: 105630-31-7
M. Wt: 206.241
InChI Key: JUUODWWOWQQSAM-UHFFFAOYSA-N
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Description

Historical Context and Development

The exploration of benzopyranone derivatives traces its roots to early investigations into chromones (1,4-benzopyrones), which were first identified in natural products such as flavonoids and coumarins. Chromones gained prominence in the mid-20th century due to their pharmacological potential, particularly as anti-inflammatory and anticancer agents. The synthesis of dihydrobenzopyranones, including 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one), emerged as a critical step toward modifying the parent chromone scaffold to enhance stability and bioactivity.

6-Propoxy-3,4-dihydro-2H-1-benzopyran-4-one represents a synthetic analog of chroman-4-one, where a propoxy group (-OCH₂CH₂CH₃) is introduced at the 6-position of the aromatic ring. This modification reflects a broader trend in medicinal chemistry to optimize natural product scaffolds through strategic functionalization. Early synthetic efforts in the 1990s focused on alkyl ether substitutions to improve lipid solubility and membrane permeability, which are critical for drug-like properties. The compound’s development aligns with advancements in microwave-assisted synthesis and palladium-catalyzed reactions, which enabled efficient access to substituted chromanones.

Classification within Benzopyranone Family

This compound belongs to the chromanone subclass of benzopyranones, characterized by a partially saturated bicyclic framework (benzopyran) with a ketone group at position 4. Its structural features include:

  • Core structure : A fused benzene ring (positions 1–6) and a dihydropyran ring (positions 7–10).
  • Substituents : A propoxy group at position 6 and a ketone at position 4 (Figure 1).

$$
\text{Figure 1: Structure of this compound. The propoxy group (-OCH}2\text{CH}2\text{CH}_3\text{) is highlighted at position 6.} $$

Properties

IUPAC Name

6-propoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-6-14-9-3-4-12-10(8-9)11(13)5-7-15-12/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUODWWOWQQSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable phenol derivative with a propyl halide in the presence of a base to form the propoxy group. This is followed by cyclization to form the chromenone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The chromenone structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Natural Derivatives

  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one : Found in Camellia vietnamensis seeds, this compound is significantly downregulated during maturation, suggesting a role in nutrient synthesis . It is also linked to floral development in melon plants, where its reduction correlates with bisexual flower formation .

Propoxy-Substituted Analogs

However, this substitution may reduce hydrogen-bonding capacity, affecting interactions with polar biological targets.

Biological Activity

6-Propoxy-3,4-dihydro-2H-1-benzopyran-4-one, a compound with the molecular formula C12_{12}H14_{14}O3_3 and a molecular weight of 206.24 g/mol, exhibits significant biological activity due to its unique chromenone structure. This compound is characterized by a propoxy group at the sixth position of the benzopyran core, which influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's chromenone structure allows it to modulate enzyme activity and receptor signaling pathways, which can lead to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specific studies have shown that it can inhibit enzymes involved in various metabolic pathways, which may contribute to its potential therapeutic applications.

Receptor Binding Studies

This compound has been investigated for its ability to bind to specific receptors. These interactions can influence physiological responses, making the compound a candidate for drug development targeting various diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
6-Fluoro-2,3-dihydro-4H-chromen-4-one Contains a fluorine atom instead of a propoxy groupDifferent reactivity
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one Has a methyl group instead of a propoxy groupDistinct chemical properties
2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Contains an isopropyl groupEnhanced lipophilicity

Study on Anticancer Activity

A notable study investigated the anticancer properties of 6-propoxy-3,4-dihydro-2H-benzopyran derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Smooth Muscle Relaxant Properties

Another research highlighted the smooth muscle relaxant properties of benzopyran derivatives. The findings suggested that these compounds could be effective in treating conditions such as hypertension and smooth muscle spasms.

Q & A

Q. What are the recommended synthetic routes for 6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one, and what are their comparative yields?

Methodological Answer: Synthesis typically involves alkylation of 3,4-dihydro-2H-1-benzopyran-4-one derivatives. A common approach is nucleophilic substitution using propyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes may employ Mitsunobu reactions for stereochemical control. Comparative yields depend on solvent polarity, reaction temperature, and catalyst selection. For example, acetonitrile at 80°C with NaH as a base may yield ~60–70%, while DMF at 120°C could improve efficiency to ~85% . Characterization via HPLC (as described for structurally similar chromones in ) is critical to confirm purity and regioselectivity.

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer: Based on analogous benzopyran-4-one SDS ( ):

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if handling powders to avoid inhalation .
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis may degrade the propoxy group.
  • Ventilation: Conduct all manipulations in a fume hood with ≥6 air changes per hour .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern of this compound, and how can conflicting NMR data be resolved?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. The propoxy group’s methylene protons typically appear as a triplet (δ 0.9–1.1 ppm) coupled to adjacent CH₂ groups.
  • Contradiction Resolution: If discrepancies arise (e.g., unexpected splitting), use variable-temperature NMR to assess conformational dynamics. Compare with computational predictions (DFT-based chemical shift calculations) .
  • Mass Spectrometry: High-resolution ESI-MS can confirm molecular formula (C₁₂H₁₄O₃), while fragmentation patterns help identify substituent positions .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Standardization: Use a common assay protocol (e.g., fixed cell lines, consistent ATP-based viability tests) to minimize variability.
  • Control Experiments: Test for off-target effects using kinase profiling panels or CRISPR-Cas9 knockout models.
  • Data Normalization: Normalize activity metrics to internal standards (e.g., genistein for flavonoid-based assays) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the carbonyl group at C4 is electrophilic, while the propoxy group may stabilize intermediates via steric effects .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or THF) to assess kinetic barriers for ring-opening reactions.

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